N-[4-[[amino-(3-iodo-5-nitrophenyl)methylidene]amino]phenyl]acetamide;hydrochloride
Description
N-[4-[[amino-(3-iodo-5-nitrophenyl)methylidene]amino]phenyl]acetamide;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of an iodine atom, a nitro group, and an acetamide group, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
N-[4-[[amino-(3-iodo-5-nitrophenyl)methylidene]amino]phenyl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IN4O3.ClH/c1-9(21)18-12-2-4-13(5-3-12)19-15(17)10-6-11(16)8-14(7-10)20(22)23;/h2-8H,1H3,(H2,17,19)(H,18,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTKOYZVIUZPPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=C(C2=CC(=CC(=C2)I)[N+](=O)[O-])N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClIN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-[[amino-(3-iodo-5-nitrophenyl)methylidene]amino]phenyl]acetamide;hydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-iodo-5-nitrobenzaldehyde with aniline under acidic conditions to form the Schiff base intermediate.
Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.
Acetylation: The final step involves the acetylation of the amine using acetic anhydride to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used under appropriate conditions.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylacetamides.
Scientific Research Applications
N-[4-[[amino-(3-iodo-5-nitrophenyl)methylidene]amino]phenyl]acetamide;hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-[4-[[amino-(3-iodo-5-nitrophenyl)methylidene]amino]phenyl]acetamide;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to apoptosis in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
- N-[4-[[amino-(3-chloro-5-nitrophenyl)methylidene]amino]phenyl]acetamide
- N-[4-[[amino-(3-bromo-5-nitrophenyl)methylidene]amino]phenyl]acetamide
Comparison:
- Uniqueness: The presence of the iodine atom in N-[4-[[amino-(3-iodo-5-nitrophenyl)methylidene]amino]phenyl]acetamide;hydrochloride imparts unique reactivity and biological activity compared to its chloro and bromo analogs.
- Reactivity: The iodine derivative is more reactive in substitution reactions due to the larger atomic radius and lower bond dissociation energy of the C-I bond.
- Biological Activity: The iodine-containing compound may exhibit enhanced biological activity due to its ability to form stronger interactions with biological targets.
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